molecular formula C15H14ClN5O3 B2502118 6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-30-2

6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2502118
CAS No.: 887696-30-2
M. Wt: 347.76
InChI Key: NEFAKSKTEXMXCN-UHFFFAOYSA-N
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Description

This compound belongs to the purino[7,8-a]imidazole-1,3-dione family, characterized by a bicyclic framework fused with a substituted phenyl ring. The structural features include:

  • Core structure: A purine-imidazole hybrid system with a 7,8-dihydro modification, enhancing conformational rigidity.
  • A methyl group at position 4, influencing steric and electronic properties.
  • Functional groups: Two ketone groups (1,3-dione) critical for hydrogen bonding and metal coordination.

The compound’s synthesis likely involves cyclization of precursor imidazole derivatives, as inferred from analogous protocols for related purinoimidazolediones (e.g., ) .

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3/c1-19-12-11(13(22)18-15(19)23)21-6-5-20(14(21)17-12)9-7-8(16)3-4-10(9)24-2/h3-4,7H,5-6H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFAKSKTEXMXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic compound belonging to the class of purine derivatives. Its structural features suggest potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, focusing on its antibacterial properties and potential therapeutic applications.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C15H13ClN4O3C_{15}H_{13}ClN_4O_3 with a molecular weight of approximately 344.75 g/mol. The presence of the imidazole ring and halogenated phenyl group suggests a diverse range of biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate significant antibacterial effects against various bacterial strains.

Compound MIC (µg/mL) Target Bacteria
16d0.5Staphylococcus aureus
15t1-2Escherichia coli
Reference0.25Ciprofloxacin

In a comparative study of imidazole derivatives, it was found that certain compounds exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus, while others had moderate activity against E. coli .

The mechanism by which imidazole derivatives exert their antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The presence of the imidazole moiety is known to enhance interaction with microbial enzymes and receptors.

Study on Antimicrobial Efficacy

A study conducted by Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial efficacy using the cylinder well diffusion method against E. coli, Bacillus subtilis, and other pathogens. The results demonstrated that compounds similar to this compound showed promising antibacterial activity .

Cytotoxicity Assessment

In an assessment of cytotoxicity conducted on HepG2 cells (human liver cancer cells), certain derivatives did not exhibit significant cytotoxic effects compared to standard antibiotics like Gatifloxacin. This suggests a favorable therapeutic index for further development as antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and structurally analogous purinoimidazolediones:

Compound Name Key Structural Features Pharmacological Insights Reference
6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione (Target) - 5-Cl-2-MeO-phenyl at position 6
- Methyl at position 4
- 7,8-dihydro modification
Potential PARP inhibitor (inferred from similarity to ZINC170624334 in )
ZINC170624334 (7-(4-bromophenyl)-6-(2-hydroxyethyl)-4-methylpurino[7,8-a]imidazole-1,3-dione) - 4-Br-phenyl at position 7
- Hydroxyethyl at position 6
Higher shape similarity (0.716) to talazoparib, a PARP inhibitor; suggests improved binding
7-(4-Bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-purino[7,8-a]imidazole-1,3-dione - 4-Br-phenyl at position 7
- Dual methyl groups at positions 1 and 3
Increased steric bulk may reduce solubility; halogen substitution enhances lipophilicity
7-(4-Chlorophenyl)-1-methyl-8-phenyl-purino[7,8-a]imidazole-1,3-dione - 4-Cl-phenyl at position 7
- Methyl at position 1
Chlorine substitution improves metabolic stability compared to bromine analogs
6-(2-Chlorophenyl)-4,7-dimethyl-purino[7,8-a]imidazole-1,3-dione - 2-Cl-phenyl at position 6
- Methyl groups at positions 4 and 7
Ortho-chloro substitution may hinder target engagement due to steric clashes

Key Observations:

Bromine’s larger size may enhance binding affinity but reduce solubility. Chlorine at the para position () improves metabolic stability compared to bromine, as seen in other drug candidates .

Dihydro Modification :

  • The 7,8-dihydro ring in the target compound increases rigidity, likely enhancing selectivity by minimizing off-target interactions. This feature is absent in compounds like ZINC170624334 .

Functional Group Variations :

  • Hydroxyethyl (ZINC170624334) and methoxy (target compound) substituents influence solubility and hydrogen-bonding networks, critical for pharmacokinetics .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds () were synthesized via condensation and cyclization, implying feasible scalability for the target molecule .
  • SAR Insights: Position 6 substitutions (e.g., 5-Cl-2-MeO-phenyl vs. 4-Br-phenyl) are critical for modulating activity, as seen in related purinoimidazolediones .

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